6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring is introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is attached via esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the pyrido[1,2-a]pyrimidine core.
Reduction: Reduction reactions can target the carbonyl groups within the structure, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are employed under conditions that favor nucleophilic or electrophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its pharmacological effects and potential clinical applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid
- 6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
The uniqueness of 6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H31N5O5S2 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C25H31N5O5S2/c1-17-6-5-10-29-22(17)27-21(26-8-11-28-12-14-35-15-13-28)18(23(29)33)16-19-24(34)30(25(36)37-19)9-4-2-3-7-20(31)32/h5-6,10,16,26H,2-4,7-9,11-15H2,1H3,(H,31,32)/b19-16- |
InChI Key |
FEHLZQHKFSOPMN-MNDPQUGUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCN4CCOCC4 |
Origin of Product |
United States |
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